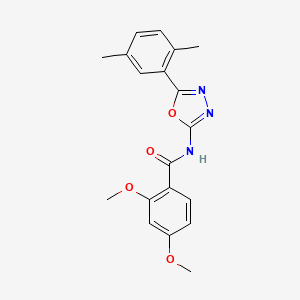

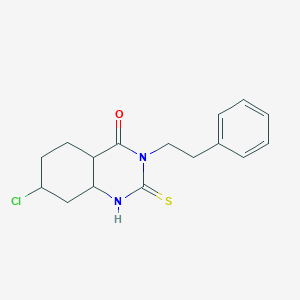

![molecular formula C18H18N2O3S2 B2482998 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886931-98-2](/img/structure/B2482998.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The specific compound , N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide , does not have direct references in the literature I accessed. However, compounds with similar structures have been synthesized and analyzed for various biological activities and physical properties, contributing to our understanding of related chemical families.

Synthesis Analysis

Synthesis of benzamide derivatives, including those with thiazole moieties, often involves cyclization reactions, substitution reactions, and the use of specific reagents to introduce sulfonamide or sulfonyl groups. The synthesis processes aim to achieve high yields and purity, employing strategies like microwave-assisted synthesis or traditional reflux methods (Ravinaik et al., 2021; Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including thiazole-containing compounds, is characterized using spectroscopic methods like NMR, IR, and X-ray crystallography. These analyses reveal the compound's conformation, electron distribution, and potential for intra- and intermolecular interactions, contributing to its chemical reactivity and physical properties (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives with thiazole rings participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. Their chemical properties are influenced by the presence of functional groups, which can affect their reactivity towards different reagents, the formation of hydrogen bonds, and their overall chemical stability (Tornus et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. X-ray diffraction studies provide insights into the crystal packing, hydrogen bonding patterns, and overall molecular geometry, which influence the compound's physical state and stability (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and the potential for bioactivity, are determined by the functional groups present in the molecule. Studies often explore these properties through synthetic modifications, biological assays, and computational chemistry methods to predict reactivity and interaction with biological targets (Ravinaik et al., 2021; Tiwari et al., 2017).

Scientific Research Applications

Anticancer Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide and its derivatives have been evaluated for their potential in anticancer activity. One study synthesized a series of substituted benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds exhibited higher anticancer activities than the reference drug, etoposide (Ravinaik, B., Rao, M. V., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Antimicrobial and Antifungal Properties

Compounds derived from N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide have also shown promising antimicrobial and antifungal properties. A study involving the synthesis of thiazole derivatives demonstrated significant antimicrobial activity, particularly against Gram-positive bacterial strains and fungal strains like Candida (Bikobo, D., Vodnar, D., Stana, A., Tiperciuc, B., Nastasă, C., Douchet, Maxime, & Oniga, O., 2017). Another study highlighted the antimicrobial activity of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives against various Gram-positive and Gram-negative bacterial species (Chawla, A., 2016).

Positron Emission Tomography (PET) Imaging

A study developed novel compounds for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain, utilizing derivatives of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide. The synthesized compound showed high binding affinity and was effective in brain imaging, suggesting its potential use in neurological research (Fujinaga, M., Yamasaki, T., Maeda, J., Yui, J., Xie, L., Nagai, Y., Nengaki, N., Hatori, A., Kumata, K., Kawamura, K., & Zhang, Ming-Rong, 2012).

Potential in COVID-19 Research

A theoretical investigation suggested the utility of certain sulfonamide derivatives, which are structurally similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, in antimalarial and COVID-19 drug research. This study provided insights into the molecular docking and binding energy against SARS-CoV-2 targets (Fahim, A. M., & Ismael, E. H. I., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-11(2)12(3)10-16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYQJLFXZQGGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

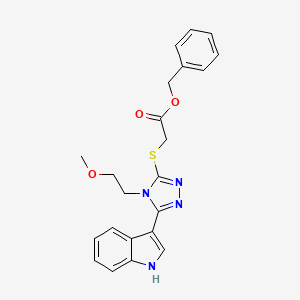

![4-(Benzylthio)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2482917.png)

![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)

![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)

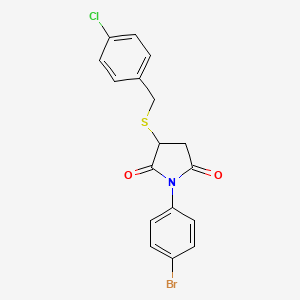

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)